1-Chloro-1,1,2,2,3,3,3-heptafluoropropane
CAS No.: 422-86-6
Cat. No.: VC3889755
Molecular Formula: C3ClF7
Molecular Weight: 204.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422-86-6 |
|---|---|
| Molecular Formula | C3ClF7 |
| Molecular Weight | 204.47 g/mol |
| IUPAC Name | 1-chloro-1,1,2,2,3,3,3-heptafluoropropane |
| Standard InChI | InChI=1S/C3ClF7/c4-2(7,8)1(5,6)3(9,10)11 |
| Standard InChI Key | XXSZLFRJEKKBDJ-UHFFFAOYSA-N |
| SMILES | C(C(F)(F)F)(C(F)(F)Cl)(F)F |
| Canonical SMILES | C(C(F)(F)F)(C(F)(F)Cl)(F)F |
Introduction
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 1-chloro-1,1,2,2,3,3,3-heptafluoropropane involves halogen-exchange reactions. A notable method involves the gas-phase reaction of 1,1,1,2,3,3,3-heptafluoropropane with elemental chlorine under energy-rich radiation (e.g., UV light) at temperatures ranging from -30°C to 500°C . This process selectively substitutes a hydrogen atom with chlorine, yielding the target compound. Catalysts such as fluorinated hydrocarbons enhance reaction efficiency, though precise control of stoichiometry and temperature is critical to minimizing by-products like hydrogen fluoride .
Table 1: Synthetic Conditions for 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane
| Parameter | Value/Range |
|---|---|
| Reactants | Heptafluoropropane, Cl₂ |
| Catalyst | Fluorinated hydrocarbons |
| Temperature | -30°C to 500°C |
| Radiation Source | UV or plasma |
| Yield Optimization | Continuous flow reactor |
Physicochemical Properties
Structural and Molecular Characteristics
The molecular formula C₃ClF₇ confers high electronegativity and low polarizability. Key properties include:
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Molecular Weight: 186.46 g/mol
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Boiling Point: -17°C (extrapolated)
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Solubility: Slightly soluble in water (260 mg/L), miscible with organic solvents.
The chlorine atom at position 1 destabilizes the molecule slightly compared to fully fluorinated analogs, increasing reactivity in substitution reactions .
Thermal Stability and Decomposition
At elevated temperatures (>300°C), the compound decomposes into hydrogen fluoride (HF) and chlorofluorocarbons . This necessitates careful handling in high-temperature industrial processes to prevent corrosive by-products.
Industrial and Scientific Applications
Corrosion Inhibition
1-Chloro-1,1,2,2,3,3,3-heptafluoropropane acts as a surface-active agent, forming hydrophobic layers on magnesium alloys to prevent water adhesion . Its efficacy stems from fluorine’s strong electronegativity, which repels polar molecules.
Fire Suppression
In fire suppression systems, the compound achieves extinguishment at concentrations of 6.25–9% by volume. It functions via oxygen displacement and heat absorption, leaving no residue—a critical advantage in sensitive environments like data centers .
Table 2: Fire Suppression Performance Metrics
| Metric | Value |
|---|---|
| Extinguishing Conc. | 6.25–9% (v/v) |
| Environmental Impact | Zero ozone depletion |
| Residue Post-Use | None |
Specialty Chemical Synthesis
The compound serves as a precursor for fatty acid esters and hydrogenated fats, leveraging its stability under acidic conditions . Its role in synthesizing fluorinated polymers is under investigation for high-performance lubricants .
Comparative Analysis with Analogous Compounds
1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea)
Unlike the chlorinated variant, HFC-227ea lacks substitution sites, rendering it inert but less versatile in synthetic chemistry . Both compounds share fire suppression applications, but HFC-227ea requires higher concentrations (7–8.5%) for equivalent efficacy .
Table 3: Key Differences Between Fluorinated Propane Derivatives
| Property | 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane | HFC-227ea |
|---|---|---|
| Molecular Formula | C₃ClF₇ | C₃HF₇ |
| Reactivity | Moderate (Cl substitution) | Low |
| Fire Suppression Conc. | 6.25–9% | 7–8.5% |
| Applications | Corrosion inhibition, synthesis | Fire suppression |
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